molecular formula C17H28N2O3 B7039250 N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide

N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide

Cat. No.: B7039250
M. Wt: 308.4 g/mol
InChI Key: RTCGDFZTBNKRIM-UHFFFAOYSA-N
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Description

N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide is a synthetic organic compound with a complex structure It features a cyclobutyl ring, an oxazole ring, and various alkyl and alkoxy substituents

Properties

IUPAC Name

N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-7-9-19(13-10-14(21-8-2)17(13,5)6)16(20)15-11(3)18-12(4)22-15/h13-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCGDFZTBNKRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CC(C1(C)C)OCC)C(=O)C2=C(N=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and a suitable diene.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a strong acid catalyst.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the cyclobutyl and oxazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality Control: Rigorous testing using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the oxazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Strong acids (for etherification), EDCI (for coupling reactions).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-2,2-dimethylcyclobutyl)-N-methyl-3-(4-piperidinyl)butanamide hydrochloride
  • N-(3-ethoxy-2,2-dimethylcyclobutyl)-N-methyl-3-pyridin-4-ylpropanamide

Uniqueness

Compared to similar compounds, N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,4-dimethyl-N-propyl-1,3-oxazole-5-carboxamide stands out due to its specific combination of functional groups and ring structures. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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